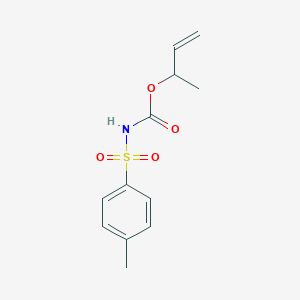
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene is an organic compound that belongs to the class of organochlorine compounds. It is characterized by the presence of a dichloroethenyl group attached to a methoxy-methylbenzene ring. This compound is known for its applications in various fields, including agriculture and pest control, due to its insecticidal properties .
Vorbereitungsmethoden
The synthesis of 2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene typically involves the reaction of 4-methoxy-1-methylbenzene with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the purity of the final product .
Analyse Chemischer Reaktionen
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the dichloroethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-methoxy-1-methylbenzoic acid .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its insecticidal properties and its impact on non-target organisms.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents, especially in the field of neuropharmacology.
Industry: It is widely used in the production of insecticides and pesticides due to its effectiveness in controlling pests
Wirkmechanismus
The mechanism of action of 2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene primarily involves its interaction with the nervous system of insects. It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, paralysis, and eventually death of the insect .
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene can be compared with other similar organochlorine compounds such as:
Dichlorvos: An organophosphate insecticide with a similar mechanism of action but different chemical structure and applications.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: A metabolite of dichlorvos with distinct biological properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique physical and chemical properties, making it highly effective as an insecticide.
Eigenschaften
CAS-Nummer |
90793-56-9 |
|---|---|
Molekularformel |
C10H10Cl2O |
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2-(2,2-dichloroethenyl)-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C10H10Cl2O/c1-7-3-4-9(13-2)5-8(7)6-10(11)12/h3-6H,1-2H3 |
InChI-Schlüssel |
WOYYFAOHWGMLBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)







![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
